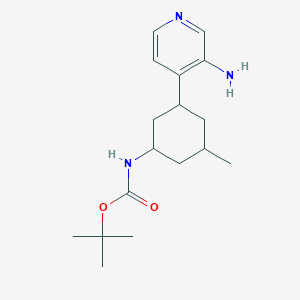

tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate

Descripción general

Descripción

tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, an aminopyridine moiety, and a methylcyclohexyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of bases such as cesium carbonate and solvents like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Synthetic Preparation and Key Reaction Steps

The compound is synthesized via a nine-step sequence starting from (±)-5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone . Critical transformations include:

| Step | Reagents/Conditions | Purpose | Yield |

|---|---|---|---|

| 1 | NaBH₄, CeCl₃·7H₂O, ethanol, 0°C | Ketone reduction to alcohol | – |

| 3 | Fe, acetic acid, 20°C | Nitro group reduction to amine | – |

| 4 | H₂, Pd/C (10%), methanol | Hydrogenation of unsaturated bonds | – |

| 7 | Dess-Martin periodane, CH₂Cl₂, 20°C | Oxidation to ketone intermediate | – |

| 9 | H₂, Pd(OH)₂/C (20%), methanol, 14 h | Final deprotection/reduction | – |

-

Key Observations :

Carbamate Stability and Deprotection

The tert-butyl carbamate group demonstrates stability under basic and nucleophilic conditions but undergoes cleavage under acidic or reductive environments:

-

Acidic Conditions : Trifluoroacetic acid (TFA) or HCl in methanol cleaves the Boc group, regenerating the free amine .

-

Reductive Conditions : Hydrogenolysis (H₂/Pd) removes the carbamate, though competing reactions with the aminopyridine moiety require careful optimization .

Notable Data :

-

Demethylation of related N,N-dimethylanilines in ionic liquids highlights the robustness of tert-butyl carbamates under non-acidic conditions .

Functionalization of the Aminopyridine Moiety

The 3-aminopyridin-4-yl group participates in:

-

Acylation : Reacts with acyl chlorides or anhydrides to form amides.

-

Electrophilic Aromatic Substitution : Directs electrophiles to the pyridine ring’s meta position, though steric hindrance from the cyclohexyl group moderates reactivity .

Example Reaction :

-

Coupling with aryl halides via Buchwald-Hartwig amination forms biaryl structures, leveraging palladium catalysts .

Cyclohexyl Skeleton Modifications

The cyclohexyl ring undergoes stereoselective transformations:

-

Oxidation : Dess-Martin periodane selectively oxidizes secondary alcohols to ketones without affecting the carbamate .

-

Epoxidation : Not directly reported but anticipated via mCPBA or other peracid-mediated reactions.

Stereochemical Considerations :

-

The (1S,3R,5S) configuration is preserved during hydrogenation and oxidation steps due to steric guidance from the methyl substituent .

Catalytic and Kinetic Studies

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .

Biology and Medicine

In the field of biology and medicine, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors .

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mecanismo De Acción

The mechanism of action of tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate include:

- tert-Butyl N-[(3-aminopyridin-4-yl)methyl]carbamate

- 3-Amino-4-(Boc-amino)pyridine

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Actividad Biológica

tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate, with the CAS number 1824388-23-9, is a synthetic organic compound that belongs to the carbamate class. Its unique structure combines a tert-butyl group, an aminopyridine moiety, and a methylcyclohexyl group, which contribute to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 305.42 g/mol

- Synthesis : The compound is synthesized through a multi-step reaction involving various reagents and conditions, which include ethanol, palladium catalysts, and hydrogenation processes .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound has shown potential in modulating the activity of certain biological pathways, which may lead to therapeutic effects.

Research Findings

- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been investigated for its potential to inhibit kinases associated with tumor progression .

- Receptor Binding : The compound's structure suggests it may interact with various receptors in the central nervous system, potentially influencing neurotransmitter systems .

- Anticancer Properties : In vitro studies have highlighted its potential as an anticancer agent by demonstrating cytotoxic effects against specific cancer cell lines .

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated the compound's effect on breast cancer cell lines; results indicated significant cell death at micromolar concentrations. |

| Study 2 | Examined receptor binding affinities; demonstrated moderate affinity for serotonin receptors, suggesting potential neuropharmacological applications. |

| Study 3 | Evaluated enzyme inhibition; identified as a potent inhibitor of PIM kinases, which are implicated in various cancers. |

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable candidate for drug development:

- Lead Compound Development : Its structural characteristics allow for modifications that can enhance potency and selectivity against target enzymes or receptors.

- Pharmaceutical Formulations : The compound may be utilized in formulations targeting neurological disorders or cancer therapies due to its receptor interaction profiles.

Propiedades

IUPAC Name |

tert-butyl N-[3-(3-aminopyridin-4-yl)-5-methylcyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2/c1-11-7-12(14-5-6-19-10-15(14)18)9-13(8-11)20-16(21)22-17(2,3)4/h5-6,10-13H,7-9,18H2,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNVTEQPYTYYLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)NC(=O)OC(C)(C)C)C2=C(C=NC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.